molecular formula C11H8FN3O B5635347 N-(4-fluorophenyl)pyrazine-2-carboxamide

N-(4-fluorophenyl)pyrazine-2-carboxamide

Cat. No.: B5635347
M. Wt: 217.20 g/mol
InChI Key: GYYWBZYUXVRWBM-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazinecarboxamides It is characterized by the presence of a fluorophenyl group attached to the pyrazine ring

Mechanism of Action

Target of Action

N-(4-fluorophenyl)pyrazine-2-carboxamide, also known as N-(4-fluorophenyl)-2-pyrazinecarboxamide, is a derivative of pyrazinamide . Pyrazinamide is a highly specific agent and is active only against Mycobacterium tuberculosis . Therefore, it can be inferred that this compound may also target Mycobacterium tuberculosis.

Mode of Action

Pyrazinamide, the parent compound, is known to interfere withfatty acid synthase (FAS) I . This interferes with the bacterium’s ability to synthesize new fatty acids, which are required for growth and replication . It is plausible that this compound may have a similar mode of action.

Biochemical Pathways

Based on the mode of action of pyrazinamide, it can be inferred that the compound may affect thefatty acid synthesis pathway in Mycobacterium tuberculosis .

Pharmacokinetics

The lipophilicity of a compound is known to be a key factor related to the cell transmembrane transport and other biological processes . Therefore, the lipophilicity of this compound may influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

Based on the mode of action of pyrazinamide, it can be inferred that this compound may inhibit the growth and replication of mycobacterium tuberculosis by interfering with its ability to synthesize new fatty acids .

Action Environment

It is known that the biological efficacy of pyrazinamide derivatives can increase with rising lipophilicity . Therefore, factors that affect the lipophilicity of this compound may also influence its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 4-fluoroaniline. The reaction is facilitated by the use of coupling agents such as thionyl chloride or 2,4,6-trichlorobenzoyl chloride, which help in the formation of the corresponding acyl chloride. This intermediate then reacts with 4-fluoroaniline to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method involves the use of microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times compared to conventional heating methods.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrazinecarboxamides .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)pyrazine-2-carboxamide
  • N-(4-methoxyphenyl)pyrazine-2-carboxamide
  • N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide

Uniqueness

N-(4-fluorophenyl)pyrazine-2-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity and stability, making it a valuable candidate for various applications .

Properties

IUPAC Name

N-(4-fluorophenyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O/c12-8-1-3-9(4-2-8)15-11(16)10-7-13-5-6-14-10/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYWBZYUXVRWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NC=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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